molecular formula C8H10N2O B14482610 (Butoxymethylidene)propanedinitrile CAS No. 64861-70-7

(Butoxymethylidene)propanedinitrile

Katalognummer: B14482610
CAS-Nummer: 64861-70-7
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: FBOHRPROYWSCIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a derivative of malononitrile and is characterized by the presence of a butoxymethylidene group attached to the propanedinitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Butoxymethylidene)propanedinitrile can be synthesized through several methods, including the reaction of malononitrile with butyl aldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the butoxymethylidene group . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(Butoxymethylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reaction rates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions with amines can yield substituted amides, while condensation reactions with aldehydes can produce extended conjugated systems .

Wissenschaftliche Forschungsanwendungen

(Butoxymethylidene)propanedinitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (butoxymethylidene)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The butoxymethylidene group enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Butoxymethylidene)propanedinitrile is unique due to the presence of the butoxymethylidene group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .

Eigenschaften

CAS-Nummer

64861-70-7

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

2-(butoxymethylidene)propanedinitrile

InChI

InChI=1S/C8H10N2O/c1-2-3-4-11-7-8(5-9)6-10/h7H,2-4H2,1H3

InChI-Schlüssel

FBOHRPROYWSCIW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.